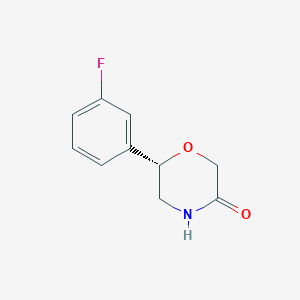![molecular formula C21H18N2O6 B12632151 1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) CAS No. 918942-41-3](/img/structure/B12632151.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) is an organic compound with a complex structure It consists of a central 2-methyl-1,3-phenylene unit connected to two oxymethylene groups, each of which is further connected to a 4-nitrobenzene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the Central Unit: The central 2-methyl-1,3-phenylene unit is synthesized through a Friedel-Crafts alkylation reaction.
Attachment of Oxymethylene Groups: The oxymethylene groups are introduced via a Williamson ether synthesis, where the phenylene unit reacts with a suitable alkyl halide in the presence of a strong base.
Introduction of Nitrobenzene Groups: The final step involves the nitration of the benzene rings using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) exerts its effects is primarily through its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The oxymethylene groups provide stability and enhance the compound’s ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)
- 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-aminobenzene)
- 1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-chlorobenzene)
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene) is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties. The presence of both nitro and oxymethylene groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918942-41-3 |
|---|---|
Molekularformel |
C21H18N2O6 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-methyl-1,3-bis[(4-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C21H18N2O6/c1-15-20(28-13-16-5-9-18(10-6-16)22(24)25)3-2-4-21(15)29-14-17-7-11-19(12-8-17)23(26)27/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
PCPNLOBLWUUPNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)

![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
silane](/img/structure/B12632084.png)

![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)


![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)

![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
